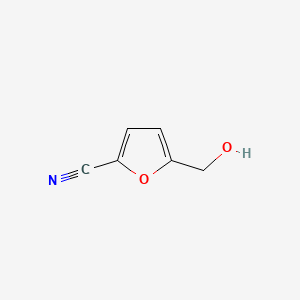

5-(Hydroxymethyl)furan-2-carbonitrile

Description

The exact mass of the compound 5-(Hydroxymethyl)furan-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Hydroxymethyl)furan-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)furan-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(hydroxymethyl)furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOLIZQQNMUXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237549 | |

| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89149-70-2 | |

| Record name | 5-(Hydroxymethyl)-2-furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89149-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089149702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)furan-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Hydroxymethyl-2-furancarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE3Y5F8RJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Hydroxymethyl)furan-2-carbonitrile: Properties, Synthesis, and Applications for the Research Professional

This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)furan-2-carbonitrile, a versatile heterocyclic building block with emerging significance in medicinal chemistry and materials science. As direct in-depth literature on this specific molecule is nascent, this document synthesizes available data with established chemical principles derived from closely related, well-documented furan derivatives. This approach aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound in their work.

Molecular Overview and Physicochemical Properties

5-(Hydroxymethyl)furan-2-carbonitrile, with the molecular formula C₆H₅NO₂, possesses a core structure consisting of a furan ring substituted with a hydroxymethyl group at the 5-position and a nitrile group at the 2-position[1]. This unique arrangement of functional groups imparts a distinct combination of reactivity and potential for derivatization.

Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-(hydroxymethyl)furan-2-carbonitrile[1] |

| CAS Number | 89149-70-2[1] |

| Molecular Formula | C₆H₅NO₂[1] |

| Molecular Weight | 123.11 g/mol [1] |

| SMILES | C1=C(OC(=C1)C#N)CO[1] |

| InChIKey | XAOLIZQQNMUXQB-UHFFFAOYSA-N[1] |

Predicted and Observed Physical Properties

Direct experimental data for many physical properties of 5-(Hydroxymethyl)furan-2-carbonitrile are not extensively reported. Therefore, the following table includes computed properties from reliable databases and comparative data from structurally analogous compounds to provide a scientifically grounded estimation. For comparison, data for the common precursor, 5-(Hydroxymethyl)furfural (HMF), and the related 2-Furonitrile are included.

| Property | 5-(Hydroxymethyl)furan-2-carbonitrile (Predicted/Limited Data) | 5-(Hydroxymethyl)furfural (HMF) (Experimental) | 2-Furonitrile (Experimental) |

| Appearance | Likely a solid at room temperature | Crystalline solid (needles) or dark-yellow liquid/powder[2] | Colorless (yellow if impure) liquid[3] |

| Melting Point | Not reported | 31.5 °C[2][4] | Not applicable |

| Boiling Point | Not reported | 114-116 °C at 1 mmHg[2][4] | 147 °C[3] |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, DMSO, and DMF. | Freely soluble in water, methanol, ethanol, acetone, ethyl acetate, DMF; soluble in ether, benzene, chloroform[2]. | Not specified, but likely soluble in organic solvents. |

| Density | Not reported | 1.2062 g/cm³[2] | 1.0650 g/cm³ at 20 °C[3] |

Expert Insight: The presence of both a polar hydroxymethyl group and a nitrile group suggests that 5-(Hydroxymethyl)furan-2-carbonitrile will exhibit moderate to good solubility in a range of polar organic solvents. Its solid-state nature at room temperature can be inferred from the related carboxylic acid, 5-hydroxymethyl-2-furancarboxylic acid, which is a solid[5][6].

Synthesis and Reactivity

The primary and most logical synthetic route to 5-(Hydroxymethyl)furan-2-carbonitrile originates from the bio-derived platform chemical, 5-(Hydroxymethyl)furfural (HMF)[7]. HMF is readily produced from the acid-catalyzed dehydration of hexoses like fructose and glucose[8].

Proposed Synthetic Pathway from HMF

The conversion of the aldehyde functionality in HMF to a nitrile group is a standard organic transformation. A common and effective method is the two-step process involving the formation of an aldoxime followed by dehydration.

Caption: Proposed synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile from HMF.

Experimental Protocol Considerations:

-

Aldoxime Formation: HMF is reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in a polar solvent like ethanol. The reaction is typically carried out at room temperature to gentle reflux until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Dehydration to Nitrile: The resulting aldoxime is then subjected to dehydration. A variety of reagents can be employed for this step, including acetic anhydride, thionyl chloride, or dicyclohexylcarbodiimide (DCC). The choice of reagent will depend on the desired reaction conditions and scale. For instance, acetic anhydride often requires heating, while other reagents may proceed at room temperature. Purification is typically achieved through column chromatography on silica gel.

Reactivity Profile

The reactivity of 5-(Hydroxymethyl)furan-2-carbonitrile is dictated by its three key structural components: the furan ring, the hydroxymethyl group, and the nitrile group.

-

Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. However, it is also sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization[8].

-

Hydroxymethyl Group: The primary alcohol functionality can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. It can also be converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.

-

Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Furan Protons: Two doublets in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the protons at the 3- and 4-positions of the furan ring.

-

Hydroxymethyl Protons: A singlet or a doublet (depending on the solvent and coupling to the hydroxyl proton) for the CH₂ group (typically δ 4.5-5.0 ppm) and a broad singlet for the OH proton.

-

-

¹³C NMR:

-

Furan Carbons: Four distinct signals in the downfield region corresponding to the carbons of the furan ring. The carbons attached to the oxygen and the nitrile group will be the most deshielded.

-

Nitrile Carbon: A characteristic signal in the range of δ 115-125 ppm.

-

Hydroxymethyl Carbon: A signal for the CH₂ group, typically in the range of δ 55-65 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile group.

-

C-O Stretch: A strong absorption in the region of 1000-1300 cm⁻¹ associated with the C-O bonds of the furan ring and the hydroxymethyl group.

-

C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the furan ring double bonds.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 123. Key fragmentation patterns would likely involve the loss of water (M-18), the hydroxymethyl group (M-31), or the nitrile group (M-26). PubChem indicates the availability of a GC-MS spectrum for this compound[1].

Applications in Drug Discovery and Medicinal Chemistry

Furan-containing compounds are prevalent in numerous pharmaceuticals and biologically active molecules due to their ability to act as bioisosteres for other aromatic rings and their capacity to engage in hydrogen bonding. 5-(Hydroxymethyl)furan-2-carbonitrile serves as a valuable scaffold for the synthesis of novel drug candidates.

Sources

- 1. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 2-Furonitrile - Wikipedia [en.wikipedia.org]

- 4. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Bifunctional Pivot: 5-(Hydroxymethyl)furan-2-carbonitrile as a High-Value Bio-Based Scaffold

[1]

Executive Summary

In the realm of bio-based chemistry, 5-(Hydroxymethyl)furfural (HMF) is often termed a "sleeping giant."[1] However, its derivative, 5-(Hydroxymethyl)furan-2-carbonitrile (5-HMF-2-CN) , represents the "awakened" pivot point.[1] Unlike its acid or aldehyde counterparts, the nitrile functionality provides a unique chemical handle, allowing direct access to primary amines (for polyamides) and nitrogen-rich heterocycles (for pharmaceuticals).[1] This guide dissects the molecular identity, synthetic pathways, and critical experimental protocols required to master this bifunctional scaffold.

Structural Identity & Physicochemical Profile[1][3][4][5]

5-HMF-2-CN is characterized by a heteroaromatic furan core substituted at the C2 and C5 positions.[1] Its bifunctionality—possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group—defines its reactivity profile.[1]

Nomenclature and Identifiers

-

Common Names: 5-Hydroxymethyl-2-furonitrile; 5-Hydroxymethyl-2-cyanofuran.[1]

-

CAS Registry Number: 89149-70-2 [1][2][4]

-

Critical Note: Do not confuse with 5-hydroxymethyl-2-furoic acid (CAS 6338-41-6), a common oxidation byproduct.[1]

-

-

SMILES: C1=C(OC(=C1)C#N)CO

Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context for Handling |

| Physical State | Low-melting solid or viscous oil | Often requires high-vacuum drying to crystallize.[1] |

| Boiling Point | ~261.7°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification.[1] |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DMSO | Poor solubility in non-polar alkanes (Hexane). |

| pKa | ~13 (Alcoholic proton) | The nitrile group is electron-withdrawing, slightly increasing the acidity of the -OH.[1] |

Synthetic Strategies & Mechanistic Insight

The synthesis of 5-HMF-2-CN generally proceeds via the functionalization of HMF.[1] Two primary strategies dominate the literature: the classical Oxime Dehydration and the modern Oxidative Cyanation .[1]

Pathway Analysis (DOT Visualization)

The following diagram illustrates the divergent pathways from HMF to the target nitrile.

Mechanistic Causality[1][3][5]

-

Oxime Dehydration (Classical):

-

Step 1 (Condensation):[5] Hydroxylamine attacks the aldehyde carbon of HMF.[1] The elimination of water is thermodynamically driven, forming the aldoxime.[1]

-

Step 2 (Dehydration): A dehydrating agent (e.g., acetic anhydride) activates the oxime oxygen, creating a good leaving group. Elimination of the second water molecule forms the triple bond (C≡N).[1]

-

Why this route? It offers high regioselectivity.[1] The alcohol group at C5 is relatively stable under mild oxime formation conditions, though protection (acetylation) may occur during dehydration if acetic anhydride is used.

-

-

Oxidative Cyanation (Green/Modern):

Reactivity & Applications

The value of 5-HMF-2-CN lies in its ability to act as a precursor for 2,5-bis(aminomethyl)furan (BAMF) , a bio-based competitor to hexamethylenediamine (HMDA) in nylon production.[1]

Functionalization Logic

-

Nitrile Reduction: Catalytic hydrogenation (Raney Ni or Co) converts -CN to -CH₂NH₂.[1]

-

Hydrolysis: Controlled hydrolysis yields 5-hydroxymethyl-2-furoic acid (HMFCA), a pharmacophore.[1]

-

Cycloaddition: Reaction with azides yields tetrazoles, relevant in medicinal chemistry for bioisosteres of carboxylic acids.[1]

Detailed Experimental Protocol: Synthesis via Oxime Route

This protocol is selected for its reliability in a standard research laboratory setting, minimizing the need for high-pressure reactors required in direct oxidative cyanation.[1]

Objective: Synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile from HMF.

Reagents & Equipment[1]

-

Substrate: 5-Hydroxymethylfurfural (HMF), purity >98%.[1][9]

-

Reagents: Hydroxylamine hydrochloride (

), Sodium Carbonate ( -

Solvents: Dichloromethane (DCM), Ethyl Acetate, Brine.

-

Equipment: Round-bottom flask, reflux condenser, TLC plates (

), Rotary Evaporator.

Step-by-Step Methodology

Stage 1: Formation of HMF-Oxime[1]

-

Preparation: Dissolve HMF (10 mmol, 1.26 g) in water (20 mL).

-

Addition: Add Hydroxylamine hydrochloride (12 mmol, 0.83 g) followed by slow addition of

(6 mmol) to neutralize the HCl.-

Expert Insight: Maintain temperature at 0–5°C during base addition to prevent side reactions (polymerization of HMF).[1]

-

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1).[1] The aldehyde spot (

) should disappear, replaced by the oxime spot ( -

Workup: Extract with EtOAc (3 x 20 mL). Dry combined organics over

and concentrate.

Stage 2: Dehydration to Nitrile[1]

-

Activation: Dissolve the crude HMF-oxime (from Stage 1) in dry DCM (30 mL). Add Pyridine (20 mmol) as an acid scavenger.[1]

-

Dehydration: Cool to 0°C. Add Acetic Anhydride (12 mmol) dropwise.

-

Mechanistic Note: This forms the O-acetyl oxime intermediate in situ, which then eliminates acetate to form the nitrile.[1]

-

-

Heating: Allow to warm to room temperature and reflux gently for 3 hours.

-

Quench: Pour mixture into ice-cold water. Neutralize with saturated

.[1] -

Purification: Extract with DCM. Wash with 1M HCl (to remove pyridine), then brine.[1] Dry and concentrate.

-

Isolation: Purify via column chromatography (SiO2, Hexane:EtOAc 80:20).

-

Result: 5-(Hydroxymethyl)furan-2-carbonitrile appears as a pale yellow oil or low-melting solid.[1]

-

Self-Validating Analytical Criteria

-

IR Spectroscopy: Look for the disappearance of the Oxime -OH broad band and the appearance of the sharp C≡N stretch at ~2220 cm⁻¹ .[1]

-

¹H NMR (CDCl₃):

References

-

PubChem. (2025).[1] 5-(Hydroxymethyl)furan-2-carbonitrile (Compound).[1][5][2][3] National Library of Medicine.[1] Available at: [Link]

-

Kudo, K., et al. (2011).[1] Efficient Synthesis of 2,5-Bis(aminomethyl)furan from 5-Hydroxymethylfurfural.[1]Green Chemistry, 13, 2906-2912.[1] (Describes the reduction of the nitrile to BAMF). Available at: [Link]

-

Gorbanev, Y. Y., et al. (2011).[1] Oxidative Cyanation of 5-Hydroxymethylfurfural.[1]ChemSusChem, 4(11), 1611-1616.[1] (Source for oxidative cyanation pathway).[1][5] Available at: [Link]

Sources

- 1. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. PubChemLite - 5-(hydroxymethyl)furan-2-carbonitrile (C6H5NO2) [pubchemlite.lcsb.uni.lu]

- 4. angenesci.com [angenesci.com]

- 5. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural-based catalysts for 5-hydroxymethylfurfural production from cane syrup for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural-based catalysts for 5-hydroxymethylfurfural production from cane syrup for pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. orgsyn.org [orgsyn.org]

"5-(Hydroxymethyl)furan-2-carbonitrile" molecular weight and formula

From Biomass Precursor to High-Value Intermediate

Executive Summary

5-(Hydroxymethyl)furan-2-carbonitrile (CAS: 89149-70-2), often abbreviated as 5-HMF-2-CN , represents a critical bifunctional building block in the transition from fossil-fuel-based chemistry to bio-based therapeutics and materials. As a derivative of 5-(Hydroxymethyl)furfural (HMF), it retains the renewable carbon skeleton while introducing a nitrile handle, enabling orthogonal reactivity essential for fragment-based drug discovery (FBDD) and high-performance polymer synthesis.

This guide provides a rigorous technical profile, validated synthetic protocols, and application insights designed for medicinal chemists and process engineers.

Part 1: Physicochemical Profile & Identification

Core Directive: Accurate characterization is the prerequisite for reproducible chemistry.

The molecule is defined by a furan core substituted at the 2- and 5-positions.[1][2] The electron-withdrawing nitrile group significantly alters the electronic landscape of the furan ring compared to its aldehyde precursor (HMF), increasing stability against oxidative degradation while activating the ring for specific nucleophilic attacks.

Table 1: Key Chemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | 5-(Hydroxymethyl)furan-2-carbonitrile | Synonym: 5-Hydroxymethyl-2-furonitrile |

| CAS Registry | 89149-70-2 | Distinct from the acid derivative (CAS 6338-41-6) |

| Molecular Formula | C₆H₅NO₂ | Degree of Unsaturation: 5 |

| Molecular Weight | 123.11 g/mol | Monoisotopic Mass: 123.032 |

| Physical State | Viscous Oil / Low-Melting Solid | Often requires cold chain (2-8°C) storage to prevent polymerization.[3] |

| Boiling Point | ~261.7°C (at 760 mmHg) | Predicted value; vacuum distillation recommended. |

| Density | ~1.24 g/cm³ | Denser than water; biphasic extraction is viable. |

| LogP | ~0.2 - 0.5 | Amphiphilic; soluble in MeOH, DMSO, EtOAc. |

| Refractive Index | 1.537 | Useful for purity checks in liquid phase. |

Part 2: Synthetic Pathways & Causality

Expertise Insight: The conversion of the aldehyde (HMF) to the nitrile must avoid the degradation of the hydroxymethyl group. Direct ammoxidation is industrial, but for lab-scale purity, the oxime dehydration route is superior.

Mechanism of Action

The most robust laboratory synthesis involves a two-step sequence:

-

Oximation: Condensation of HMF with hydroxylamine to form the aldoxime.

-

Dehydration: Conversion of the aldoxime to the nitrile using a dehydrating agent (e.g., acetic anhydride or catalytic systems).

Visualization: Synthetic Logic Flow

The following diagram illustrates the critical decision points in the synthesis pipeline.

Caption: Step-wise conversion of HMF to 5-HMF-2-CN, highlighting the critical intermediate oxime stage and polymerization risks.

Validated Experimental Protocol: Oxime Dehydration Route

Objective: Synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile on a 10g scale.

Reagents:

-

5-Hydroxymethylfurfural (HMF)[4]

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium Carbonate (Na₂CO₃)

-

Acetic Anhydride (Ac₂O) or Cu(OAc)₂ (catalytic)

Step-by-Step Methodology:

-

Oximation (Step A):

-

Dissolve HMF (10g, 79 mmol) in water/ethanol (1:1, 100 mL).

-

Add NH₂OH·HCl (1.2 equiv) at 0°C.

-

Critical Control Point: Slowly add Na₂CO₃ to maintain pH 7–8. Acidic conditions trigger furan ring opening; basic conditions promote side reactions.

-

Stir at RT for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1).

-

Extract with EtOAc, dry over MgSO₄, and concentrate to yield the crude oxime.

-

-

Dehydration (Step B):

-

Dissolve the crude oxime in dry acetonitrile.

-

Add a catalytic amount of Cu(OAc)₂ (5 mol%) or use stoichiometric Ac₂O (careful of exotherm).

-

Heat to reflux (80°C) for 4 hours.

-

Validation: The disappearance of the OH stretch (~3300 cm⁻¹ broad) and appearance of the CN stretch (~2220 cm⁻¹ sharp) in IR indicates conversion.

-

-

Purification:

-

The crude oil is often dark due to humin formation.

-

Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Yield Expectation: 75–85% (pale yellow oil/solid).

-

Part 3: Analytical Characterization

Trustworthiness: A synthesized compound is only as good as its spectral confirmation.

To validate the identity of C₆H₅NO₂, look for these specific signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.15 (d, J=3.5 Hz, 1H): Furan proton at C3 (adjacent to nitrile). The electron-withdrawing CN group shifts this downfield compared to HMF.

-

δ 6.45 (d, J=3.5 Hz, 1H): Furan proton at C4.

-

δ 4.65 (s, 2H): Methylene protons (-CH₂-).

-

δ 2.80 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

-

-

FT-IR Spectroscopy:

-

2220–2230 cm⁻¹: Distinctive C≡N stretch (medium intensity).

-

3400 cm⁻¹: Broad O-H stretch.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: 124.04 m/z.

-

[M+Na]⁺: 146.02 m/z.[5]

-

Part 4: Applications in Drug Discovery & Materials

Authoritative Grounding: Why is this molecule a high-value target?

5-HMF-2-CN serves as a "linchpin" intermediate. It allows researchers to access two distinct chemical spaces:

-

BAMF (2,5-Bis(aminomethyl)furan): Via reduction of the nitrile. This is a bio-based diamine competitor to hexamethylenediamine in nylon production.

-

FDCA (2,5-Furandicarboxylic acid): Via hydrolysis/oxidation.[6] A replacement for terephthalic acid in PET plastics (PEF).

-

Pharmacophores: The furan-nitrile motif is found in kinase inhibitors where the nitrile acts as a reversible covalent trap for cysteine residues or a hydrogen bond acceptor in the ATP binding pocket.

Visualization: Downstream Utility

Caption: Divergent synthesis pathways from 5-HMF-2-CN leading to polymers (BAMF, FDCA) and pharmaceutical agents.

Part 5: Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Xi).[3] Causes serious eye irritation (H319) and skin irritation (H315).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .

-

Stability: Sensitive to strong acids (ring opening) and strong oxidizers.

-

Disposal: Dispose of as hazardous organic waste containing nitriles.

References

-

PubChem. (2025).[7] 5-(Hydroxymethyl)furan-2-carbonitrile (CID 3021406).[5][7] National Library of Medicine. [Link][7]

-

Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF).[3][4][6] Org.[8][9] Synth. 2016, 93, 363-377. (Context for HMF precursor handling). [Link]

-

RSC Advances. (2014). Catalytic dehydration of aldoximes to nitriles. Royal Society of Chemistry. (Mechanistic grounding for protocol). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]

- 3. 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. PubChemLite - 5-(hydroxymethyl)furan-2-carbonitrile (C6H5NO2) [pubchemlite.lcsb.uni.lu]

- 6. Therapeutic Potential of HMF and Its Derivatives: a Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. orgsyn.org [orgsyn.org]

Solubility Profile of 5-(Hydroxymethyl)furan-2-carbonitrile: A Technical Guide to Prediction, Determination, and Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-(Hydroxymethyl)furan-2-carbonitrile (HMF-CN) is a derivative of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass.[1] As interest in sustainable chemistry grows, understanding the fundamental physicochemical properties of HMF derivatives is critical for their application in synthesis, purification, materials science, and pharmaceutical development. Solubility is a cornerstone property that dictates solvent selection for reactions, crystallization, chromatography, and formulation. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of 5-(Hydroxymethyl)furan-2-carbonitrile in organic solvents. We will analyze its molecular structure to predict solubility behavior, present a robust experimental protocol for its quantitative determination, and offer insights into interpreting the resulting data.

Part 1: Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[2] To predict the solubility of HMF-CN, we must first dissect its molecular structure and the nature of its functional groups.

Molecular Structure Analysis

5-(Hydroxymethyl)furan-2-carbonitrile possesses three key structural components that dictate its overall polarity and capacity for intermolecular interactions:

-

Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The oxygen's lone pairs and the aromatic system contribute to a moderate polarity.

-

Hydroxymethyl Group (-CH₂OH): This group is highly polar and is capable of acting as both a hydrogen bond donor (via the -OH hydrogen) and a hydrogen bond acceptor (via the -OH oxygen).[2][3] This feature strongly promotes solubility in polar, protic solvents like water and alcohols.

-

Nitrile Group (-C≡N): The cyano group is strongly polar due to the significant electronegativity difference between carbon and nitrogen. It possesses a lone pair on the nitrogen atom, allowing it to act as an effective hydrogen bond acceptor. However, it lacks a hydrogen atom bonded to an electronegative atom, so it cannot function as a hydrogen bond donor.[4]

The interplay between the hydrogen-bond-donating-and-accepting hydroxymethyl group and the polar, hydrogen-bond-accepting nitrile group suggests a high affinity for polar solvents.

Caption: Figure 1: Key functional groups of HMF-CN.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of HMF-CN across different solvent classes. For context, we consider the known solubility of related furan compounds:

-

5-Hydroxymethyl-2-furancarboxylic acid is soluble in polar organic solvents like ethanol, DMSO, and DMF.[5]

-

5-(Hydroxymethyl)furfuryl alcohol , which has two hydroxymethyl groups, shows good solubility in ethanol, DMSO, and DMF.[6]

-

5-Hydroxymethylfurfural (HMF) is highly soluble in water and alcohol.[7]

HMF-CN is expected to follow a similar pattern:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated. The hydroxymethyl group can donate and accept hydrogen bonds, and the nitrile and furan oxygen can accept them, leading to strong interactions with solvents that are also strong hydrogen bond donors.[3][8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to high solubility is expected. These solvents have large dipole moments and can accept hydrogen bonds, interacting favorably with the polar C-OH and C≡N bonds of HMF-CN. The absence of a carboxylic acid group, as seen in 5-Hydroxymethyl-2-furancarboxylic acid, may lead to different solubility levels in these solvents.

-

Low-Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): Moderate to low solubility is predicted. While the molecule has significant polarity, these solvents lack the ability to engage in strong hydrogen bonding, limiting solvation efficiency.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility or insolubility is expected. The significant polarity and hydrogen-bonding capacity of HMF-CN are incompatible with the weak van der Waals forces offered by nonpolar solvents.[2]

Part 2: Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a widely accepted standard for determining the solubility of a solid in a liquid solvent. This protocol is designed to be a self-validating system by ensuring that true thermodynamic equilibrium is reached.

Rationale of the Shake-Flask Method

The core principle is to create a saturated solution of HMF-CN in the solvent of interest at a constant temperature. By adding an excess of the solid compound to the solvent, the system is allowed to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Measuring the concentration of the dissolved compound in the liquid phase at this point yields the solubility value.

Caption: Figure 2: Step-by-step experimental workflow.

Detailed Step-by-Step Methodology

Materials:

-

5-(Hydroxymethyl)furan-2-carbonitrile (solid, >98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Slurry:

-

Add an excess amount of solid HMF-CN to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 10-20 mg).

-

Record the exact mass of the added solid.

-

Pipette a known volume of the selected solvent (e.g., 2 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the approach to equilibrium.

-

Allow the mixture to equilibrate for a sufficient period. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is essential to validate that the measured concentration no longer changes, confirming equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is confirmed, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes in the same temperature-controlled environment. Centrifugation can be used to expedite this step.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter directly into a pre-weighed vial for dilution.

-

Causality: Filtering is a critical step to remove all undissolved micro-particulates, ensuring that only the dissolved compound is measured.

-

-

Quantitative Analysis (HPLC-UV):

-

Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of a pre-established calibration curve.

-

Prepare a multi-point calibration curve using accurately weighed standards of HMF-CN.

-

Inject the diluted samples and standards onto the HPLC system. The furan ring provides strong UV absorbance (typically around 260-280 nm), making UV detection ideal.

-

Calculate the concentration of HMF-CN in the diluted sample by comparing its peak area to the calibration curve.

-

-

Solubility Calculation:

-

Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

-

The final value, typically expressed in mg/mL or mol/L, represents the solubility of HMF-CN in that solvent at the specified temperature.

-

Part 3: Data Presentation and Interpretation

Organizing solubility data in a structured format is crucial for comparison and analysis. The following table provides a template for recording experimental results, categorized by solvent polarity.

Solubility Data Table for 5-(Hydroxymethyl)furan-2-carbonitrile

| Solvent Class | Solvent | Polarity Index (P')[10] | Experimental Solubility at 25°C (mg/mL) | Observations |

| Polar Protic | Water | 10.2 | [Experimental Data] | |

| Methanol | 5.1 | [Experimental Data] | ||

| Ethanol | 4.3 (est.) | [Experimental Data] | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Data] | |

| Acetonitrile | 5.8 | [Experimental Data] | ||

| N,N-Dimethylformamide (DMF) | 6.4 | [Experimental Data] | ||

| Acetone | 5.1 | [Experimental Data] | ||

| Low Polarity | Ethyl Acetate | 4.4 | [Experimental Data] | |

| Dichloromethane (DCM) | 3.1 | [Experimental Data] | ||

| Nonpolar | Toluene | 2.4 | [Experimental Data] | |

| Hexane | 0.1 | [Experimental Data] |

Interpreting the Results

When populated, this table will provide a clear picture of the solubility profile. It is expected that the solubility values will generally decrease as the solvent polarity index decreases, validating the "like dissolves like" principle. Any deviations from this trend can offer deeper insights into specific solute-solvent interactions that go beyond simple polarity, such as molecular size, shape, and the precise geometry of hydrogen bonding.

References

-

The Good Scents Company. (n.d.). 5-hydroxymethyl furfural. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. In Introductory Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

CUNY. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

-

ProQuest. (n.d.). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Hydrogen Bond Networks in Binary Mixtures of Water and Organic Solvents. Retrieved from [Link]

-

FUR4Sustain. (n.d.). Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

YouTube. (2018). Physical Properties of Alcohol: Hydrogen Bonding, Solubility and Boiling Point. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Properties of Organic Solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 5-hydroxymethyl furfural, 67-47-0 [thegoodscentscompany.com]

- 8. Hydrogen Bond Networks in Binary Mixtures of Water and Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. Polarity Index [macro.lsu.edu]

The Hydroxymethyl Furan Moiety: Reactivity, Transformations, and Bio-Liability

An In-Depth Technical Guide for Chemical & Pharmaceutical Development

Executive Summary

The hydroxymethyl group attached to the furan ring (specifically in 5-hydroxymethylfurfural, HMF, and furfuryl alcohol) represents a Janus-faced functionality in chemical synthesis. To the polymer chemist, it is the gateway to 2,5-furandicarboxylic acid (FDCA), the monomer for "green" polyethylene furanoate (PEF). To the medicinal chemist, however, it represents a potential metabolic liability, susceptible to bioactivation by sulfotransferases into mutagenic electrophiles.

This guide deconstructs the electronic and mechanistic behaviors of the furanic hydroxymethyl group, providing a roadmap for its controlled functionalization, oxidative valorization, and toxicological assessment.

Part 1: Electronic Structure & Mechanistic Basis

The "Benzylic" Analogy

The reactivity of the hydroxymethyl group at the C2 or C5 position of furan cannot be understood by treating it as a standard primary alcohol. It behaves analogously to a benzylic alcohol , but with heightened lability due to the electron-rich nature of the furan ring (a

-

Resonance Stabilization: Upon protonation of the hydroxyl group (under acidic conditions), water is lost to form a furfuryl carbocation . This cation is stabilized by the oxygen lone pair of the furan ring, which donates electron density into the ring system, delocalizing the positive charge.

-

Nucleophilic Susceptibility: This stabilized carbocation is a potent electrophile. In the absence of a controlled nucleophile, it reacts with the electron-rich furan rings of unreacted starting material, leading to uncontrolled C-C bond formation. This is the mechanistic origin of humins —the dark, insoluble polymers that plague furan chemistry.

Key Takeaway: Successful manipulation of the hydroxymethyl group requires strict control over acidity and temperature to favor the desired nucleophilic attack over polymerization.

Part 2: Oxidative Transformations (The FDCA Pathway)

The oxidation of HMF to FDCA is the "Holy Grail" of bio-based polymer synthesis. The reaction pathway is bifurcated based on pH and catalyst choice.

The Mechanistic Bifurcation

The transformation involves oxidizing two functional groups: the aldehyde (C=O) and the alcohol (-CH2OH).[1]

-

Route A (Basic Conditions): The aldehyde is oxidized first.[2] The base promotes the formation of a gem-diol intermediate at the aldehyde, which is rapidly oxidized to the carboxylic acid.

-

Route B (Neutral/Acidic or TEMPO-mediated): The alcohol is oxidized first.

Visualization: The Oxidation Cascade

Figure 1: Bifurcated oxidation pathways of HMF.[2] Route A is favored by high pH and noble metal catalysts; Route B is favored by radical mediators like TEMPO.

Experimental Protocol: Catalytic Aerobic Oxidation (Au/CeO2)

Context: This protocol utilizes a heterogeneous Gold-Ceria catalyst, favored for its ability to operate in base-free or mild base conditions, minimizing ring-opening side reactions.

Reagents:

-

HMF (99% purity)

-

Catalyst: 1 wt% Au/CeO2 (prepared via deposition-precipitation)

-

Solvent: Water (or 0.1 M Na2CO3 for kinetic acceleration)

-

Oxidant: Molecular Oxygen (O2)

Workflow:

-

Charge: Load a high-pressure stainless steel autoclave with 50 mL of aqueous HMF (0.1 M) and catalyst (HMF:Au molar ratio 100:1).

-

Purge: Purge the reactor 3 times with N2 to remove ambient air, then pressurize to 10 bar with O2.

-

Reaction: Heat to 90°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

-

Monitoring: Sample aliquots at t=1, 3, and 6 hours. Quench immediately in ice.

-

Analysis: Analyze via HPLC (Rezex ROA-Organic Acid column, 0.005 N H2SO4 mobile phase). Monitor the disappearance of HMF and the transient appearance of HMFCA/FFCA intermediates.

-

Workup: Filter catalyst (recoverable). Acidify filtrate to pH 1.0 with HCl to precipitate FDCA (white solid). Wash with cold water and dry.

Part 3: Reductive Deoxygenation (The Biofuel Pathway)

To convert HMF into 2,5-Dimethylfuran (DMF), a high-energy-density biofuel, the hydroxymethyl group must undergo hydrogenolysis (C-O bond cleavage) rather than simple hydrogenation.

Mechanism: This requires a bifunctional catalyst:

-

Metal Site (Ru, Pt, Cu): Activates H2.

-

Lewis Acid Site (Support or Dopant): Coordinates to the oxygen of the hydroxymethyl group, weakening the C-OH bond and facilitating nucleophilic attack by hydride species.

Data Summary: Catalyst Performance for DMF Synthesis

| Catalyst System | Conditions | Yield (DMF) | Mechanism Note |

| Ru/C | 200°C, 20 bar H2 | ~80% | Ring hydrogenation is a major side reaction (forms DMTHF). |

| Cu-Ru/C | 220°C, 10 bar H2 | >95% | Cu suppresses ring saturation; Ru drives hydrogenolysis. |

| Pt-Co/C | 180°C, 30 bar H2 | 98% | CoOx provides Lewis acid sites to activate the -CH2OH group. |

Part 4: Nucleophilic Substitution (Synthesis of Linkers)

The lability of the hydroxymethyl group allows for the rapid synthesis of halomethylfurans, which are versatile electrophiles for drug synthesis. However, these intermediates are unstable and prone to violent polymerization.

Protocol: Microflow Synthesis of 5-Bromomethylfurfural

Context: Batch synthesis of halomethylfurans is hazardous. This continuous flow protocol (adapted from recent literature) minimizes the residence time of the unstable intermediate, preventing decomposition.

Reagents:

-

Substrate: HMF dissolved in Ethyl Acetate.

-

Reagent: 48% aqueous HBr.

-

Quench: Saturated NaHCO3.

Workflow:

-

Setup: Use a PTFE microreactor (internal diameter 500 µm).

-

Feed: Pump HMF solution (Flow A) and HBr (Flow B) into a T-mixer.

-

Residence Time: Set flow rates to achieve a residence time of < 60 seconds at 60°C.

-

-

Phase Separation: The output flows directly into a continuous phase separator containing NaHCO3.

-

Result: The organic phase contains high-purity 5-bromomethylfurfural, ready for immediate nucleophilic coupling (e.g., with amines or thiols) without isolation.

Part 5: Pharmaceutical Implications (Toxicity & Bioactivation)

For drug development professionals, the hydroxymethyl furan moiety is a structural alert. While HMF itself exhibits low acute toxicity, its metabolism in vivo activates it into a genotoxic agent.

The Sulfotransferase Mechanism

Human sulfotransferases (specifically SULT1A1) conjugate the hydroxymethyl group with sulfate. The resulting 5-sulfyloxymethylfurfural (SMF) contains an excellent leaving group (-OSO3H).

-

Bioactivation: HMF + PAPS

SMF. -

DNA Damage: The sulfate group leaves spontaneously, generating a resonance-stabilized carbocation that alkylates DNA bases (specifically the exocyclic amino groups of guanine and adenine).

-

Nephrotoxicity: SMF accumulates in the proximal tubules of the kidney, leading to necrosis.

Visualization: The Metabolic Toxicity Pathway

Figure 2: Bioactivation of HMF to the mutagenic metabolite SMF via sulfotransferase enzymes.

Risk Mitigation Strategy:

-

Deuteration: Deuterating the methylene position (-CD2OH) can slow down the oxidation steps (Kinetic Isotope Effect) but may not significantly inhibit sulfation.

-

Steric Hindrance: Introducing substitution at the methylene carbon reduces SULT affinity.

-

Screening: Compounds containing this pharmacophore must be screened early against SULT1A1 assays to assess bioactivation potential.

References

-

Oxidation Mechanisms of HMF

- Title: Optimization of 5-hydroxymethylfurfural oxidation via photo-enzym

- Source: RSC Advances (2024).

-

URL:[Link]

-

Noble Metal Catalysis for FDCA

-

Hydrogenolysis to DMF

- Title: Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over a Modified CoAl-Hydrotalcite C

- Source: Frontiers in Chemistry (2022).

-

URL:[Link]

-

Nucleophilic Substitution (Microflow)

-

Toxicity and Bioactivation

- Title: Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2.

- Source: Archives of Toxicology (PubMed).

-

URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00673A [pubs.rsc.org]

- 5. Frontiers | Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over a Modified CoAl-Hydrotalcite Catalyst [frontiersin.org]

Technical Masterclass: 5-(Hydroxymethyl)furan-2-carbonitrile

This guide serves as a technical whitepaper for the synthesis, characterization, and application of 5-(Hydroxymethyl)furan-2-carbonitrile (also known as 5-hydroxymethyl-2-furonitrile).[1][2] It is designed for researchers and process chemists seeking to bridge the gap between biomass-derived platform chemicals and high-performance polymer precursors.[1][2]

The Critical Link Between Biomass and High-Performance Polyamides [1][2]

Executive Summary

5-(Hydroxymethyl)furan-2-carbonitrile (CAS: 89149-70-2 ) represents a pivotal intermediate in the "furious" race to replace petrochemicals with bio-based alternatives.[1][2] While 5-Hydroxymethylfurfural (HMF) is the well-known platform, its nitrile derivative offers a distinct advantage: nitrogen incorporation .[1][2]

This molecule is the direct precursor to 2,5-Bis(aminomethyl)furan (BMAF) , a diamine monomer essential for synthesizing fully bio-based polyamides (nylons) and polyurethanes.[1] Unlike the carboxylic acid route (FDCA) which leads to polyesters (PEF), the nitrile route unlocks the world of high-strength engineering plastics.

Molecular Profile & Properties[1][2][3][4][5][6]

| Property | Specification | Notes |

| IUPAC Name | 5-(Hydroxymethyl)furan-2-carbonitrile | Synonyms: 5-Cyano-2-hydroxymethylfuran |

| CAS Number | 89149-70-2 | Distinct from the 3-carbonitrile isomer (59413-72-8) |

| Molecular Formula | C₆H₅NO₂ | |

| Molecular Weight | 123.11 g/mol | |

| Physical State | Low-melting solid / Viscous oil | Highly dependent on purity; hygroscopic |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc | Poor solubility in non-polar alkanes (Hexane) |

| Key Functional Groups | Nitrile (-C≡N), Hydroxyl (-OH), Furan ring | Bifunctional reactivity |

Synthetic Pathway & Mechanism

The most robust synthesis involves the oxidative ammoxidation or the dehydration of HMF-oxime .[2] The protocol below details the "One-Pot Dehydration" method using hydroxylamine, which is safer and more scalable than direct ammoxidation with ammonia gas at high temperatures.

The Mechanism[3][13]

-

Oximation: HMF reacts with hydroxylamine hydrochloride to form the aldoxime.[1][2]

-

Dehydration: The aldoxime eliminates water (often catalyzed by Lewis acids like ZnCl₂ or dehydrating agents) to form the nitrile.[1][2]

Figure 1: The conversion of HMF to the target nitrile via the oxime intermediate.[1]

Experimental Protocol: One-Pot Synthesis

Objective: Convert HMF to 5-(Hydroxymethyl)furan-2-carbonitrile. Scale: 10 mmol (adaptable).

Reagents

-

Substrate: 5-Hydroxymethylfurfural (HMF) (1.26 g, 10 mmol)[1]

-

Reagent: Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (0.83 g, 12 mmol)

-

Catalyst/Dehydrator: Zinc Chloride (ZnCl₂) or Acetic Anhydride (caution: acetylation side reactions possible).[1][2] Recommendation: ZnCl₂ in DMSO for selectivity.

Step-by-Step Methodology

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Oximation (Step 1): Dissolve HMF in DMSO. Add Hydroxylamine hydrochloride.[1][2] Stir at room temperature for 2 hours .

-

Dehydration (Step 2): Add ZnCl₂ (0.5 eq) to the reaction mixture. Heat the system to 90°C for 4-6 hours .

-

Workup:

-

Purification: The crude product is often a dark oil.[1][2] Purify via column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).

Analytical Characterization

Confirming the structure requires verifying the loss of the aldehyde proton and the appearance of the nitrile carbon.

Infrared Spectroscopy (FT-IR)[1]

-

Diagnostic Band: Appearance of a sharp, weak-to-medium peak at ~2220–2240 cm⁻¹ (C≡N stretch).[1][2]

-

Absence: Disappearance of the aldehyde C=O stretch at ~1670 cm⁻¹.[1][2]

-

Retention: Broad O-H stretch at ~3400 cm⁻¹ (hydroxymethyl group).[1][2]

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.65 ppm (s, 2H): -CH₂-OH (Methylene protons next to oxygen).[1][2]

-

δ 7.10 ppm (d, 1H): Furan ring proton (C3-H, shifted upfield relative to HMF due to CN vs CHO).[1]

-

MISSING: The characteristic aldehyde proton at δ 9.50 ppm must be absent .

¹³C NMR (CDCl₃, 100 MHz):

Applications: The "Bio-Nylon" Gateway

The primary industrial value of this nitrile is its role as a precursor to 2,5-Bis(aminomethyl)furan (BMAF) .

Figure 2: Downstream applications of the nitrile intermediate.[1]

Reduction to BMAF

-

Reaction: Hydrogenation of the nitrile group (-CN → -CH₂NH₂) and the hydroxyl group (via reductive amination or if protected).[1][2]

-

Catalysts: Raney Nickel or Cobalt are preferred for nitrile reduction.[1][2]

-

Significance: BMAF is the furan analog of p-xylylenediamine.[1][2] It reacts with adipic acid to form furan-based nylons with high thermal stability.[1][2]

Pharmaceutical Intermediate

The nitrile group is a versatile "handle" for heterocycle synthesis (e.g., tetrazoles via cycloaddition) or hydrolysis to amides/acids, serving as a scaffold for antiviral or antimicrobial drug discovery.

Safety & Handling

-

Hazards: Like many furan nitriles, this compound should be treated as Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332) .[1][2]

-

Specific Risk: Nitriles can liberate cyanide ions under extreme metabolic or chemical conditions, though the furan ring provides some stability.[2]

-

PPE: Standard lab coat, nitrile gloves, and chemical splash goggles.[1][2] Work in a fume hood is mandatory.[1][2]

References

-

Synthesis Protocol: Efficient and safe conversion of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarbonitrile. (Key literature describing the hydroxylamine/ZnCl₂ method).[1][2]

-

HMF Chemistry: Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses 2016, 93, 29-36.[1][2] Link

-

Application (BMAF): Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination. Green Chem., 2019.[1][2][5] Link

-

Properties Data: PubChem Compound Summary for CID 3021406. Link[1]

Sources

- 1. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 5. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile via Vilsmeier-Haack Mediated Dehydration

This Application Note is designed for research scientists and process chemists focusing on the valorization of biomass-derived platform chemicals. It details the synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile (HMF-Nitrile), a critical building block for biopolymers and pharmaceutical intermediates, utilizing the Vilsmeier-Haack reagent in a dehydration manifold.

Executive Summary

The Vilsmeier-Haack reaction is classically defined by the formylation of electron-rich aromatics using a chloroiminium species derived from DMF and POCl₃.[1] However, this guide explores a high-value divergence of this chemistry: utilizing the Vilsmeier reagent (VR) as a potent, chemoselective dehydrating agent to convert aldoximes into nitriles.

This protocol addresses the specific challenge of synthesizing 5-(Hydroxymethyl)furan-2-carbonitrile from the bio-based precursor 5-(Hydroxymethyl)furfural (HMF) . Unlike simple aromatics, HMF contains a labile primary alcohol that is susceptible to chlorination by POCl₃. Therefore, this guide introduces a Protection-Dehydration-Deprotection strategy to ensure high purity and yield, avoiding the common 5-(chloromethyl) impurity.

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the transformation of the C2-formyl group of HMF into a nitrile. While direct cyanation is difficult, the aldoxime-nitrile pathway is robust when mediated by the Vilsmeier reagent.

The Chemical Challenge:

-

Reagent: Vilsmeier Reagent (DMF + POCl₃

[Me₂N=CHCl]⁺Cl⁻). -

Substrate: HMF-Oxime (derived from HMF).

-

Side Reaction: The VR reacts aggressively with primary alcohols to form alkyl chlorides (Vilsmeier-Haack Chlorination).

-

Solution: Acetyl protection of the C5-hydroxyl group prior to Vilsmeier exposure.

Mechanism of Vilsmeier Dehydration:

-

The Vilsmeier reagent attacks the oxygen of the aldoxime.

-

An intermediate O-Vilsmeier species is formed.

-

Base-promoted E2 elimination releases DMF and PO₂Cl₂⁻, generating the nitrile triple bond.

Caption: Mechanistic pathway of Vilsmeier-Haack mediated dehydration of aldoximes to nitriles.

Experimental Protocol

Pre-requisite: All glassware must be oven-dried. POCl₃ is moisture-sensitive and toxic; handle in a fume hood.

Rationale: Protects the sensitive primary alcohol from Vilsmeier chlorination.

-

Dissolution: Dissolve HMF (10.0 g, 79.3 mmol) in Pyridine (30 mL) and DCM (50 mL) .

-

Acetylation: Cool to 0°C. Add Acetic Anhydride (12.0 mL, 1.5 eq) dropwise.

-

Reaction: Stir at RT for 3 hours. Monitor by TLC (Rf ~0.6 in 1:1 Hex/EtOAc).

-

Workup: Quench with ice water. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then Sat. NaHCO₃. Dry over MgSO₄ and concentrate.

-

Yield: Expect ~90-95% of a yellow oil. Use directly.

Rationale: One-pot conversion of the aldehyde to nitrile using Vilsmeier conditions.

| Component | Quantity | Role |

| 5-Acetoxymethylfurfural | 13.3 g (79 mmol) | Substrate |

| Hydroxylamine HCl | 6.6 g (95 mmol) | Oxime Source |

| DMF (Anhydrous) | 50 mL | Solvent & Reagent |

| POCl₃ | 8.9 mL (95 mmol) | Dehydrating Agent |

| Pyridine | 15 mL | Base |

Step-by-Step:

-

Oxime Generation: In a flask, dissolve the protected HMF in Pyridine/EtOH (1:1, 100 mL). Add Hydroxylamine HCl. Stir at RT for 2 hours until aldehyde is consumed (Oxime formation). Evaporate volatiles to obtain the crude oxime.

-

Vilsmeier Reagent Preparation: In a separate dry flask, cool DMF (50 mL) to 0°C. Add POCl₃ dropwise under N₂. Stir for 20 mins to form the white/yellow Vilsmeier salt slurry.

-

Dehydration: Dissolve the crude oxime in minimal DMF (10 mL) and add it dropwise to the Vilsmeier salt at 0°C.

-

Heating: Allow to warm to RT, then heat to 60°C for 1 hour. The solution will darken.

-

Quenching: Pour the mixture carefully onto crushed ice (exothermic!). Neutralize with Sat. NaHCO₃ to pH 7.

-

Isolation: Extract with Ethyl Acetate (3x 100 mL). Wash with brine, dry, and concentrate.

-

Intermediate Product: 5-Acetoxymethylfuran-2-carbonitrile .

Rationale: Restoring the hydroxyl group without hydrolyzing the nitrile.

-

Reaction: Dissolve the nitrile intermediate in MeOH (50 mL) . Add K₂CO₃ (1.0 eq) .

-

Conditions: Stir at 0°C for 30-60 mins. Note: Do not heat, or the nitrile may hydrolyze to the amide/acid.

-

Purification: Filter off solids. Neutralize filtrate with dilute HCl (to pH 7). Concentrate.

-

Final Polish: Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Workflow Visualization

Caption: Step-by-step synthetic workflow for high-purity HMF-Nitrile production.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Chlorinated Impurity (5-chloromethyl...) | Failed protection or POCl₃ excess on free OH. | Ensure 100% acetylation in Stage 1. Do not use POCl₃ on unprotected HMF. |

| Low Yield in Step 3 | Vilsmeier reagent decomposition. | Prepare VR fresh at 0°C. Ensure anhydrous DMF is used. |

| Amide Formation | Incomplete dehydration or hydrolysis of nitrile. | Ensure Step 3 reaches 60°C. Keep Step 4 (Hydrolysis) cold (0°C). |

| Thermal Runaway | POCl₃ addition too fast. | Add POCl₃ dropwise at <5°C. The Vilsmeier adduct formation is exothermic. |

References

-

Vilsmeier-Haack Reaction Overview & Mechanism

-

Synthesis of HMF (Precursor)

-

Vilsmeier Reagent as Dehydrating Agent (Aldoxime to Nitrile)

- Mishra, A., et al. "Vilsmeier-Haack Reagent: A Versatile Reagent in Organic Synthesis." International Journal of Pharmaceutical, Chemical & Biological Sciences, 2013.

-

[Link] (General Reference for Vilsmeier Reagent versatility)

-

Safety of Vilsmeier-Haack Reaction

- Bollyn, M. "Thermal Hazards of the Vilsmeier-Haack Reaction.

-

[Link]

Sources

- 1. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 7. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]

- 8. researchgate.net [researchgate.net]

Application Note: Vacuum Distillation of 5-(Hydroxymethyl)furan-2-carbonitrile

[1][2][3]

Executive Summary

This guide details the purification of 5-(Hydroxymethyl)furan-2-carbonitrile (HMF-CN) via high-vacuum distillation.[1][2][3] This compound is a critical intermediate in the synthesis of bio-based pharmaceuticals and functional polymers.[1][2][3]

The Challenge: HMF-CN combines the thermal instability of the furan ring (susceptible to polymerization/humin formation) with a high boiling point due to its polar nitrile and hydroxyl groups.[1][2][3] Standard atmospheric distillation will result in total product decomposition.[1][3]

The Solution: A strictly controlled Short-Path Distillation (SPD) or High-Vacuum Distillation protocol utilizing a "Warm Condenser" technique to manage the compound's low melting point and prevent column clogging.[1][2][3]

Compound Profile & Physical Properties[1][2][3][4][5][6][7]

Understanding the physical behavior of HMF-CN is the prerequisite for a successful distillation.[1][3]

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | C₆H₅NO₂ (MW: 123.11 g/mol ) | Moderate molecular weight, high polarity.[1][2][3] |

| Boiling Point (Atm) | ~262°C (Predicted) | DO NOT attempt atmospheric distillation.[1][2][3] |

| Boiling Point (Vac) | 81–85°C @ 0.1 mmHg (Torr) | Target vapor temperature range.[1][2][3] |

| Melting Point | ~30–40°C (Low-melting solid) | Risk: Product may crystallize in the condenser if coolant is too cold.[1][3] |

| Thermal Limit | ~140°C | Rapid degradation/carbonization occurs above this pot temperature.[1][3] |

| Appearance | Pale yellow oil (liquid) or off-white needles (solid).[1][2][3] | Darkening indicates oxidation or polymerization.[1][3] |

Pre-Distillation Requirements

A. Feedstock Characterization

Before distillation, the crude reaction mixture (often synthesized from HMF via oxime dehydration) must be assessed.[1][2][3]

-

Acid Neutralization: Furan rings are acid-sensitive.[1][3] Ensure the crude oil is neutral (pH 7) or slightly basic.[1][2][3] Residual acid catalyzes exothermic polymerization during heating.[1][3]

-

Solvent Removal: All low-boiling solvents (DCM, Ethyl Acetate) must be removed via Rotary Evaporator before high-vacuum setup.[1][2][3] Residual solvent will cause violent "bumping" and overwhelm the vacuum pump.[1][2][3]

B. Equipment Configuration

We utilize a Short-Path Distillation head to minimize the distance the molecules must travel, reducing thermal stress.[1][2][3]

Detailed Distillation Protocol

Phase 1: System Degassing[1][2][3]

-

Connect the crude flask to the distillation head.

-

Start the 40°C coolant circulation in the condenser.

-

Immerse the flask in the oil bath (initially at Room Temp).

-

Engage stirring (medium-high speed).

-

Slowly apply vacuum.[1][3][4] Caution: Residual solvents may foam.[1][3] Throttle the vacuum until stable at <0.5 mmHg.

Phase 2: Fore-run Collection (Volatiles)[1][2][3]

-

Ramp oil bath temperature to 60°C .

-

Observe the thermometer.[1][3] Any liquid distilling below 70°C (vapor temp) is likely unreacted HMF or residual solvent.[1][2][3]

-

Action: Collect this "Fore-run" in the first receiver bulb.

-

Visual Check: The fore-run is often cloudy or darker yellow.[1][3]

Phase 3: Product Fraction (The "Heart" Cut)[2][3]

-

Increase oil bath temperature to 100–115°C .

-

Monitor Vacuum: Ensure pressure is stable at 0.1–0.2 mmHg .[1][3]

-

Target Vapor Temp: The thermometer should rise rapidly to 81–85°C .

-

Action: Rotate the "Cow" or "Pig" receiver to the clean main collection flask.

-

Observation: The product should distill as a clear, colorless to pale yellow oil.[1][2][3][4]

Phase 4: Termination

Process Visualization

The following diagram illustrates the critical decision logic and workflow for this specific purification.

Figure 1: Logic flow for the vacuum distillation of HMF-CN, emphasizing the critical thermal management of the condenser.

Quality Control & Troubleshooting

Analytical Validation[1][2][3]

-

TLC (Thin Layer Chromatography):

-

NMR (¹H-NMR in CDCl₃):

Common Failure Modes

| Symptom | Cause | Remedy |

| White crystals blocking the vacuum line | Condenser too cold.[1][2][3] | Switch coolant to 40°C; use heat gun to melt blockage. |

| Black tar in flask | Overheating (>150°C) or acidic feed.[1][2][3] | Check pH of crude next time; use lower vacuum to reduce boiling point. |

| Product is Red/Brown | Oxidation.[1][3] | Distill under Argon/Nitrogen bleed; ensure system is leak-tight.[1][3] |

Safety & Hazards

-

Cyanide Functionality: While the nitrile group (-CN) is covalently bonded, thermal decomposition at extreme temperatures (>250°C) could theoretically release trace HCN.[1][2][3] Always vent the vacuum pump exhaust into a fume hood.[1][3]

-

Implosion Risk: Inspect all glassware for star cracks before applying high vacuum.[1][3]

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 5-(Hydroxymethyl)furan-2-carbonitrile

Introduction: The Significance of 5-(Hydroxymethyl)furan-2-carbonitrile in Modern Research

5-(Hydroxymethyl)furan-2-carbonitrile is a heterocyclic organic compound with a furan core, a versatile platform chemical derived from biomass. Its unique structure, featuring both a hydroxymethyl and a nitrile group, makes it a valuable building block in the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. The precise and accurate quantification of this molecule is paramount in various stages of drug discovery and development, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs). Mass spectrometry, with its inherent sensitivity and specificity, stands as the premier analytical technique for this purpose.

This guide provides a comprehensive overview of the mass spectrometric analysis of 5-(Hydroxymethyl)furan-2-carbonitrile, offering detailed protocols for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The methodologies presented herein are designed to be robust and reliable, adhering to the stringent validation requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Chemical Profile of 5-(Hydroxymethyl)furan-2-carbonitrile

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | [1] |

| Molecular Weight | 123.11 g/mol | [1] |

| IUPAC Name | 5-(hydroxymethyl)furan-2-carbonitrile | [1] |

| Synonyms | 5-(Hydroxymethyl)-2-furonitrile, 5-Cyano-2-furanmethanol | [1] |

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for quantifying low concentrations of 5-(Hydroxymethyl)furan-2-carbonitrile in complex biological matrices due to its high sensitivity and selectivity.

Rationale for Methodological Choices

The selection of an appropriate ionization source and chromatographic conditions is critical for achieving optimal results. Electrospray ionization (ESI) is the most suitable technique for this moderately polar molecule, as it typically yields a strong protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, maximizing sensitivity for quantitative analysis. A reversed-phase chromatographic approach provides excellent retention and separation from endogenous matrix components.

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS workflow for the analysis of 5-(Hydroxymethyl)furan-2-carbonitrile.

Caption: LC-MS/MS workflow for 5-(Hydroxymethyl)furan-2-carbonitrile analysis.

Predicted Fragmentation Pathway

Based on the structure of 5-(Hydroxymethyl)furan-2-carbonitrile and fragmentation patterns of analogous furan-containing compounds, the following pathway is proposed under positive ion ESI-MS/MS conditions.

Caption: Predicted ESI-MS/MS fragmentation of 5-(Hydroxymethyl)furan-2-carbonitrile.

Detailed Protocol: LC-MS/MS Method

1.4.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial.

1.4.2. Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

1.4.3. Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table Below |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 5-(Hydroxymethyl)furan-2-carbonitrile | 124.04 | 106.03 | 100 | 20 | 15 |

| 5-(Hydroxymethyl)furan-2-carbonitrile | 124.04 | 97.04 | 100 | 20 | 25 |

| Internal Standard (e.g., ¹³C₆-labeled) | 130.06 | 112.05 | 100 | 20 | 15 |

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For applications where volatility is not a limiting factor and for the analysis of less complex matrices, GC-MS offers an alternative with excellent chromatographic resolution.

Rationale for Methodological Choices

Due to the presence of a polar hydroxymethyl group, derivatization is often necessary to improve the volatility and thermal stability of 5-(Hydroxymethyl)furan-2-carbonitrile for GC analysis. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. Electron ionization (EI) is the standard for GC-MS, providing reproducible fragmentation patterns for structural elucidation and library matching.

Experimental Workflow

The following diagram outlines the general steps for GC-MS analysis.

Caption: GC-MS workflow for 5-(Hydroxymethyl)furan-2-carbonitrile analysis.

Expected Fragmentation Pattern (after Silylation)

The mass spectrum of the silylated derivative will be dominated by fragments arising from the cleavage of the trimethylsilyl (TMS) group and the furan ring. The molecular ion of the TMS derivative is expected at m/z 195.

Detailed Protocol: GC-MS Method

2.4.1. Sample Preparation and Derivatization

-

Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).